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Compound of Interest

Compound Name: 2-Benzylamino-4-methylpyridine

Cat. No.: B077082 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics

and a plausible synthetic route for 2-Benzylamino-4-methylpyridine. The information is

tailored for professionals in chemical research and drug development, offering detailed

experimental protocols and clearly structured data for practical application.

Spectroscopic Data
The following sections detail the expected nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data for 2-Benzylamino-4-methylpyridine. While direct

experimental spectra are not publicly available in full, the provided data is based on established

principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-Benzylamino-
4-methylpyridine, typically recorded in deuterated chloroform (CDCl₃).[1][2]

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Benzylamino-4-methylpyridine
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Pyridine-H (1H,

position 6)
~8.0 Doublet (d) ~5.0

Phenyl-H (2H, ortho) 7.2 - 7.4 Multiplet (m) -

Phenyl-H (3H, meta,

para)
7.2 - 7.4 Multiplet (m) -

Pyridine-H (1H,

position 5)
~6.5 Doublet (d) ~5.0

Pyridine-H (1H,

position 3)
~6.4 Singlet (s) -

NH (1H) 4.5 - 5.5 Broad Singlet (br s) -

CH₂ (2H) ~4.6 Doublet (d) ~5.0

CH₃ (3H) ~2.2 Singlet (s) -

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Benzylamino-4-methylpyridine

Carbon Chemical Shift (δ, ppm)

Pyridine-C (position 2) ~158

Pyridine-C (position 4) ~148

Pyridine-C (position 6) ~147

Phenyl-C (ipso) ~140

Phenyl-C (ortho, meta, para) 127 - 129

Pyridine-C (position 5) ~113

Pyridine-C (position 3) ~106

CH₂ ~48

CH₃ ~21
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Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

following table lists the expected characteristic absorption bands for 2-Benzylamino-4-
methylpyridine.

Table 3: Predicted FT-IR Spectroscopic Data for 2-Benzylamino-4-methylpyridine

Functional Group Wavenumber (cm⁻¹) Intensity

N-H Stretch 3350 - 3450 Medium

Aromatic C-H Stretch 3000 - 3100 Medium

Aliphatic C-H Stretch 2850 - 3000 Medium

C=N Stretch (Pyridine Ring) 1590 - 1610 Strong

C=C Stretch (Aromatic Rings) 1450 - 1580 Medium to Strong

C-N Stretch 1250 - 1350 Medium

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. For 2-Benzylamino-4-methylpyridine (C₁₃H₁₄N₂), the expected molecular ion

peak and major fragments are listed below.

Table 4: Predicted Mass Spectrometry Data for 2-Benzylamino-4-methylpyridine

m/z Interpretation

198 [M]⁺ (Molecular Ion)

197 [M-H]⁺

107 [M - C₆H₅CH₂]⁺

91 [C₆H₅CH₂]⁺ (Tropylium ion)
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Experimental Protocols
This section outlines the methodologies for the synthesis of 2-Benzylamino-4-methylpyridine
and the acquisition of its spectroscopic data.

Synthesis of 2-Benzylamino-4-methylpyridine
A plausible and efficient method for the synthesis of 2-Benzylamino-4-methylpyridine
involves the N-benzylation of 2-amino-4-methylpyridine or the nucleophilic substitution of 2-

chloro-4-methylpyridine with benzylamine. The latter is often preferred for its high yield and

selectivity.

Protocol: Synthesis via Nucleophilic Aromatic Substitution

Preparation of 2-Chloro-4-methylpyridine: 2-Amino-4-methylpyridine can be converted to 2-

chloro-4-methylpyridine via a Sandmeyer-type reaction. A detailed procedure involves the

diazotization of the amino group with a nitrite salt in an acidic medium, followed by reaction

with a copper(I) chloride catalyst.[3][4]

N-Benzylation:

To a solution of 2-chloro-4-methylpyridine (1.0 eq) in a suitable high-boiling point solvent

such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add benzylamine

(1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or

triethylamine (Et₃N) (2.0 eq).

Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress

by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into water.

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to afford 2-Benzylamino-4-methylpyridine.
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Alternative greener methods employing palladium-catalyzed N-benzylation of 2-aminopyridines

with benzyl alcohol in water have also been reported and may be adaptable for this synthesis.

[5][6]

Spectroscopic Analysis Protocols
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz

spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane

(TMS) as the internal standard.

IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FT-

IR) spectrometer, with the sample prepared as a KBr pellet or analyzed as a thin film on a

NaCl plate.

Mass Spectrometry: The mass spectrum would be acquired using an electrospray ionization

(ESI) source in positive ion mode, coupled with a time-of-flight (TOF) or quadrupole mass

analyzer.

Visualizations
The following diagrams, generated using the DOT language, illustrate the key workflows and

molecular structure.
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Caption: Synthetic workflow for 2-Benzylamino-4-methylpyridine.
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Caption: Workflow for the spectroscopic analysis of the compound.

Caption: Chemical structure of 2-Benzylamino-4-methylpyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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